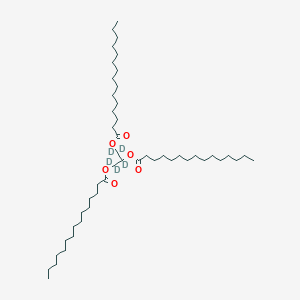

Tripentadecanoin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tripentadecanoïne-d5 est une version deutérée de la tripentadecanoïne. Il s'agit d'un composé isotopique stable dans lequel cinq atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé dans la recherche scientifique comme traceur pour la quantification lors du développement de médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La tripentadecanoïne-d5 est synthétisée en incorporant du deutérium dans la tripentadecanoïne. Le processus implique l'hydrogénation de la tripentadecanoïne en présence de gaz deutérium. La réaction est généralement effectuée dans des conditions contrôlées pour assurer l'incorporation sélective des atomes de deutérium .

Méthodes de production industrielle

La production industrielle de tripentadecanoïne-d5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler le gaz deutérium et garantir la pureté du produit final. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

La tripentadecanoïne-d5 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, ce qui entraîne la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome. La réaction est généralement effectuée en milieu acide ou basique.

Réduction : Les réactifs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium. La réaction est généralement effectuée dans des conditions anhydres.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles. Les conditions réactionnelles varient en fonction de la réaction de substitution spécifique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs utilisés. Par exemple, l'oxydation de la tripentadecanoïne-d5 peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La tripentadecanoïne-d5 a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans diverses réactions chimiques pour étudier les mécanismes et la cinétique des réactions.

Biologie : Employé dans des études métaboliques pour suivre l'incorporation et le métabolisme des acides gras dans les systèmes biologiques.

Médecine : Utilisé dans le développement de médicaments pour étudier la pharmacocinétique et la pharmacodynamie des médicaments deutérés.

Industrie : Appliqué dans la production de composés marqués par des isotopes stables pour diverses applications industrielles

Mécanisme d'action

La tripentadecanoïne-d5 exerce ses effets en incorporant du deutérium dans la structure moléculaire de la tripentadecanoïne. Cette incorporation affecte les profils pharmacocinétique et métabolique du composé. Les atomes de deutérium agissent comme des traceurs, permettant aux chercheurs d'étudier la distribution, le métabolisme et l'excrétion du composé dans les systèmes biologiques .

Applications De Recherche Scientifique

Tripentadecanoin-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.

Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications

Mécanisme D'action

Tripentadecanoin-d5 exerts its effects by incorporating deuterium into the molecular structure of tripentadecanoin. This incorporation affects the pharmacokinetic and metabolic profiles of the compound. The deuterium atoms act as tracers, allowing researchers to study the distribution, metabolism, and excretion of the compound in biological systems .

Comparaison Avec Des Composés Similaires

Composés similaires

Tripentadecanoïne : La version non deutérée de la tripentadecanoïne-d5.

Acides gras deutérés : D'autres acides gras marqués au deutérium, tels que l'acide palmitique deutéré et l'acide stéarique deutéré.

Unicité

La tripentadecanoïne-d5 est unique en raison de son marquage au deutérium spécifique, qui présente des avantages distincts dans la recherche scientifique. L'incorporation du deutérium améliore la stabilité et permet une quantification précise dans diverses techniques analytiques. Cela fait de la tripentadecanoïne-d5 un outil précieux pour étudier les voies métaboliques et le développement de médicaments .

Propriétés

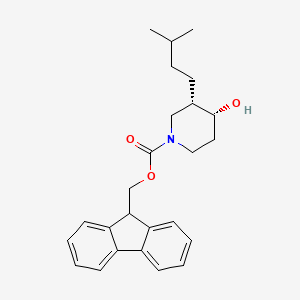

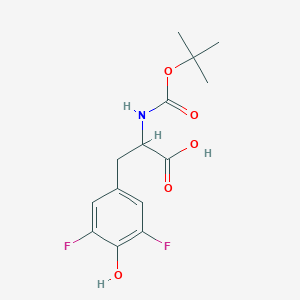

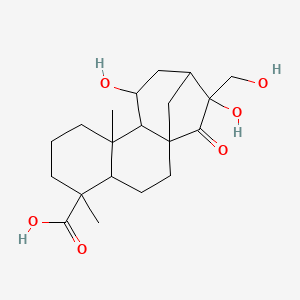

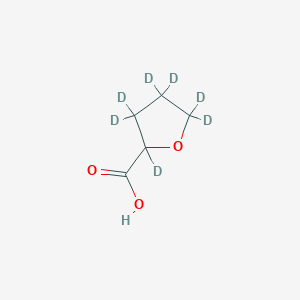

Formule moléculaire |

C48H92O6 |

|---|---|

Poids moléculaire |

770.3 g/mol |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-2,3-di(pentadecanoyloxy)propyl] pentadecanoate |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3/i43D2,44D2,45D |

Clé InChI |

CLJLWABDLPQTHL-IGZDMLEQSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)

![Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)